molecular formula C6H14ClNO B1290629 Pyridin-4-ylmethanol hydrochloride CAS No. 62302-28-7

Pyridin-4-ylmethanol hydrochloride

Cat. No.: B1290629
CAS No.: 62302-28-7
M. Wt: 151.63 g/mol
InChI Key: CPQFGECQYJPNCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-4-ylmethanol hydrochloride can be synthesized through a multi-step process:

    Acetaldehyde reacts with hydrogen cyanide: to obtain β-cyanoethanol.

    Hydrogenation and reduction: of β-cyanoethanol yield 4-amino-1-butanol.

    Reaction of 4-amino-1-butanol with pyridine: produces 4-pyridylmethanol.

    Reaction of 4-pyridylmethanol with hydrochloric acid: results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to pyridin-4-ylmethanal.

    Reduction: Formation of pyridin-4-ylmethane.

    Substitution: Introduction of different functional groups at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Commonly performed using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Typically achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to introduce new functional groups.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

pyridin-4-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBJHERHVXOEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62302-28-7
Record name 4-Pyridinemethanol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62302-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

105 g of 1-benzyl-4-piperidinemethanol hydrochloride, 2 l of ethanol and 12.5 g of palladinized charcoal are introduced into a Parr bottle, and a hydrogenolysis is performed at 50° C. under a pressure of 0.4 MPa. The mixture is filtered and the filtrate evaporated off under reduced pressure. 58.7 g of solid are obtained. Melting point: 128°-130° C.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

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